molecular formula C8H16O2 B1530384 3-(Tert-butoxy)cyclobutan-1-ol CAS No. 30804-05-8

3-(Tert-butoxy)cyclobutan-1-ol

Cat. No.: B1530384
CAS No.: 30804-05-8
M. Wt: 144.21 g/mol
InChI Key: QEKMRRYREDRZMQ-UHFFFAOYSA-N
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Description

3-(tert-Butoxy)cyclobutan-1-ol is a chemical compound with the molecular formula C8H16O2 and a molecular weight of 144.21 g/mol . Its structure features a cyclobutane ring substituted with both a hydroxyl group and a tert-butoxy group, making it a valuable intermediate in organic synthesis and pharmaceutical research . The compound is offered as a specific stereoisomer, (1S,3s)-3-(tert-butoxy)cyclobutan-1-ol (CAS 30804-05-8), which is crucial for studies requiring high stereochemical purity, such as the development of active pharmaceutical ingredients (APIs) and chiral ligands . This product is intended for research purposes only and is not meant for diagnostic or therapeutic use. Proper storage conditions are required to maintain its stability and purity. Researchers are advised to handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-8(2,3)10-7-4-6(9)5-7/h6-7,9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEKMRRYREDRZMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1CC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461709-01-2
Record name 3-(tert-butoxy)cyclobutan-1-ol
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Chemical Reactivity and Transformation Pathways of 3 Tert Butoxy Cyclobutan 1 Ol

Ring-Opening Reactions of the Cyclobutane (B1203170) Core

The inherent ring strain of the cyclobutane moiety in 3-(tert-butoxy)cyclobutan-1-ol makes it susceptible to various ring-opening reactions. These transformations are driven by the release of strain energy and can be initiated by nucleophiles, radicals, electrophiles, or transition metal catalysts.

Nucleophile-Induced Ring Opening

The ring-opening of cyclobutane derivatives can be initiated by nucleophilic attack. In the context of related cyclobutanol (B46151) systems, nucleophiles can attack the carbon bearing the hydroxyl group or other electrophilic centers, leading to the cleavage of a C-C bond within the ring. For instance, the reaction of cyclobutanols with nucleophiles under acidic conditions can promote ring opening. beilstein-journals.org The protonation of the hydroxyl group creates a good leaving group (water), and subsequent nucleophilic attack can either occur at the carbocationic center or in a concerted fashion, leading to ring cleavage. The regioselectivity of the ring opening is influenced by the substitution pattern on the cyclobutane ring and the nature of the nucleophile.

In a related study, the nucleophilic addition of secondary amines to cyclobutane derivatives was shown to be influenced by steric factors, a principle that would also apply to the bulky this compound. researchgate.net The tert-butoxy (B1229062) group would exert significant steric hindrance, directing the nucleophilic attack to the less hindered position.

Radical-Mediated Ring Cleavage

Radical reactions provide another avenue for the cleavage of the cyclobutane ring in this compound. The generation of a radical adjacent to the cyclobutane ring can trigger a β-scission event, leading to the opening of the strained four-membered ring. nih.govresearchgate.net The tert-butoxyl radical, which can be generated from tert-butoxy containing compounds, is known to participate in hydrogen atom abstraction (HAT) or β-scission. princeton.edu

In the case of this compound, a radical could be generated at the C1 position through various methods, such as hydrogen abstraction from the hydroxyl group followed by further transformations or through the reaction of a related derivative. This carbon-centered radical could then induce the cleavage of one of the adjacent C-C bonds of the cyclobutane ring. The stability of the resulting ring-opened radical would influence the regioselectivity of this cleavage.

The use of radical initiators like azobisisobutyronitrile (AIBN) or di-tert-butyl peroxide (DTBP) can facilitate such transformations. libretexts.orgorganic-chemistry.org These initiators generate radicals that can abstract a hydrogen atom, initiating a radical chain reaction that can lead to ring cleavage. libretexts.org

Electrophilic Activation and Ring Opening

Electrophilic activation of the hydroxyl group in this compound can facilitate ring-opening reactions. researchgate.net Protonation of the hydroxyl group by a Brønsted acid or coordination to a Lewis acid makes it a better leaving group. beilstein-journals.orgresearchgate.net This departure can generate a cyclobutyl carbocation, which is unstable and prone to rearrangement or ring-opening to alleviate ring strain.

The presence of the electron-donating tert-butoxy group can influence the stability of the carbocation intermediate and the subsequent reaction pathway. Electrophilic aromatic substitution principles suggest that the tert-butyl group is an ortho/para director, which could be relevant if the ring-opened product contains an aromatic system. ucla.edu

Palladium-Catalyzed C-C Bond Cleavage

Palladium catalysis is a powerful tool for the activation and cleavage of C-C bonds in strained ring systems, including cyclobutanols. nih.govchemrxiv.org The reaction typically proceeds through the formation of a palladium(II) alcoholate, which then undergoes β-carbon elimination to cleave a C-C bond of the cyclobutane ring. nih.gov This process generates an alkylpalladium intermediate that can undergo various subsequent reactions. nih.gov

The specific outcome of the palladium-catalyzed reaction is dependent on several factors, including the substituents on the cyclobutane ring, the ligands on the palladium catalyst, and the reaction conditions. semanticscholar.orgrsc.org For instance, the use of bulky phosphine (B1218219) ligands has been shown to influence the reaction pathway, sometimes leading to unexpected degradation products through multiple C-C bond cleavages. semanticscholar.org In some cases, the reaction can lead to the formation of dihydrofurans, tetrahydrofurans, or other complex cyclic structures. rsc.orgnih.gov

Research has shown that palladium-catalyzed reactions of cyclobutanols can result in dehydrogenative ring opening, ring expansion, or ring contraction. nih.gov The choice of ligand and additives can be crucial in controlling the selectivity of these transformations. nih.govscispace.com

Reactions Involving the Hydroxyl Group

The hydroxyl group in this compound is a key functional handle for a variety of chemical transformations. Oxidation of this secondary alcohol to the corresponding ketone is a fundamental reaction.

Oxidation Reactions to Cyclobutanones

The oxidation of this compound yields 3-(tert-butoxy)cyclobutanone. biosynth.comsigmaaldrich.com This transformation is a common and important reaction in organic synthesis, allowing for the introduction of a carbonyl group which can then be used for further functionalization. mdpi.com

Various oxidizing agents can be employed for this purpose. Common methods for the oxidation of secondary alcohols to ketones include the use of chromium-based reagents, Swern oxidation, Dess-Martin periodinane (DMP), or catalytic methods employing transition metals. For instance, ruthenium complexes in the presence of an oxidant like tert-butyl hydroperoxide (TBHP) have been shown to be effective for alcohol oxidation. researchgate.net TBHP is a widely used oxidant in these types of reactions. rsc.org

The resulting 3-(tert-butoxy)cyclobutanone is a valuable intermediate. biosynth.com For example, it can undergo palladium-catalyzed cyclization coupling with N-tosylhydrazones to synthesize spirocyclobutanes and other complex molecules. acs.org

Derivatization of the Hydroxyl Group (e.g., Etherification, Esterification)

The secondary hydroxyl group in this compound is a key site for functionalization, allowing for the introduction of a wide range of other chemical moieties through etherification and esterification reactions.

Etherification Method Reagents General Product
Williamson Ether Synthesis1. Base (e.g., NaH) 2. Alkyl halide (R-X)3-(Tert-butoxy)-1-alkoxycyclobutane
Acid-Catalyzed EtherificationAlcohol (R-OH), Acid Catalyst (e.g., H₂SO₄)3-(Tert-butoxy)-1-alkoxycyclobutane

Esterification: The esterification of this compound involves its reaction with a carboxylic acid or a carboxylic acid derivative. The direct esterification with a carboxylic acid, known as the Fischer esterification, is an equilibrium process catalyzed by a strong acid. masterorganicchemistry.com However, the esterification of secondary alcohols, especially those on a strained ring, can be challenging. The reaction of tert-butanol (B103910) with carboxylic acids to form tert-butyl esters is known to be difficult due to the alcohol's propensity to dehydrate to isobutylene (B52900) in the presence of acid. asianpubs.org Similar challenges can be anticipated for this compound. To overcome these difficulties, more reactive acylating agents such as acid chlorides or anhydrides are often used in the presence of a base like pyridine (B92270) to neutralize the acidic byproduct. pressbooks.pub

Esterification Method Reagents General Product
Fischer EsterificationCarboxylic acid (R-COOH), Acid Catalyst (e.g., H₂SO₄)3-(Tert-butoxy)cyclobutyl ester
Acylation with Acid ChlorideAcid chloride (R-COCl), Base (e.g., Pyridine)3-(Tert-butoxy)cyclobutyl ester
Acylation with Acid Anhydride (B1165640)Acid anhydride ((RCO)₂O), Base (e.g., Pyridine)3-(Tert-butoxy)cyclobutyl ester

Dehydration and Elimination Reactions

The hydroxyl group of this compound can be eliminated through a dehydration reaction to form an alkene. This process is typically carried out under acidic conditions, often with heating. The mechanism of this reaction can proceed through either an E1 or E2 pathway. libretexts.org

In an E1 mechanism, the hydroxyl group is first protonated to form a good leaving group (water). Subsequent loss of water generates a secondary carbocation on the cyclobutane ring. A base (such as water or the conjugate base of the acid catalyst) then abstracts a proton from an adjacent carbon to form the double bond. libretexts.org

Under E2 conditions, a strong base is used to abstract a proton from a carbon adjacent to the hydroxyl-bearing carbon, while the hydroxyl group (usually after being converted to a better leaving group like a tosylate or mesylate) departs simultaneously. The use of a sterically hindered base, such as potassium tert-butoxide, is known to favor the formation of the less substituted alkene (Hofmann product). masterorganicchemistry.com In the case of this compound, dehydration would lead to the formation of 3-(tert-butoxy)cyclobut-1-ene.

Reactions Involving the Tert-butoxy Group

The tert-butoxy group in this compound serves as a protecting group for the hydroxyl functionality. Its removal (deprotection) or its influence on the reactivity of the molecule are important considerations in multi-step syntheses.

The cleavage of the tert-butyl ether linkage is a common transformation. This is typically achieved under acidic conditions. masterorganicchemistry.com The mechanism involves protonation of the ether oxygen, followed by cleavage of the carbon-oxygen bond to form a stable tert-butyl carbocation and 3-hydroxycyclobutanol. The tert-butyl carbocation then readily eliminates a proton to form isobutylene. vaia.comlibretexts.org

A variety of acidic reagents can be used for this deprotection, including strong protic acids like trifluoroacetic acid and Lewis acids such as zinc bromide (ZnBr₂) and aluminum chloride (AlCl₃). acsgcipr.org The choice of reagent can depend on the presence of other acid-sensitive functional groups in the molecule. Enzymatic methods for the cleavage of tert-butyl esters have also been reported and could potentially be applied to tert-butyl ethers, offering a milder and more selective deprotection strategy. nih.gov

Deprotection Method Reagents Products
Acid-Catalyzed CleavageStrong Acid (e.g., TFA, HBr, HI)3-Hydroxycyclobutanol, Isobutylene
Lewis Acid-Mediated CleavageLewis Acid (e.g., ZnBr₂, AlCl₃)3-Hydroxycyclobutanol, Isobutylene
Enzymatic DeprotectionLipases/Esterases (potential)3-Hydroxycyclobutanol, Tert-butanol

The tert-butoxy group is a bulky substituent and exerts a significant steric influence on the reactivity of the cyclobutane ring. researchgate.net This steric hindrance can direct incoming reagents to the less hindered face of the molecule, thereby controlling the stereochemical outcome of reactions. For example, in nucleophilic additions to a carbonyl group on the cyclobutane ring, the tert-butoxy group would likely favor attack from the side opposite to it. In cyclohexane (B81311) systems, the large tert-butyl group strongly prefers an equatorial position to minimize steric interactions. brainly.com A similar conformational preference can be expected in the puckered cyclobutane ring of this compound, influencing the relative orientation of other substituents.

Electronically, the tert-butyl group is generally considered to be electron-donating through an inductive effect. However, studies on other systems have also highlighted a hyperconjugation effect which can raise the energy of the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov In the context of this compound, these electronic effects can influence the reactivity of the molecule, for example, by affecting the stability of nearby carbocationic intermediates or the acidity of adjacent protons.

Nucleophilic Substitution Reactions on Functionalized Cyclobutane Scaffolds

The hydroxyl group of this compound is a poor leaving group. Therefore, for nucleophilic substitution reactions to occur at the C1 position, the hydroxyl group must first be converted into a good leaving group. Common strategies involve the formation of sulfonate esters, such as tosylates (OTs) or mesylates (OMs). masterorganicchemistry.com These derivatives can be prepared by reacting this compound with tosyl chloride or mesyl chloride, respectively, in the presence of a base like pyridine. youtube.com

Once the activated cyclobutane scaffold, such as 3-(tert-butoxy)cyclobutyl tosylate, is formed, it can undergo nucleophilic substitution with a variety of nucleophiles. These reactions typically proceed via an S_N2 mechanism, which involves the backside attack of the nucleophile, leading to an inversion of stereochemistry at the reaction center. However, given the strained nature of the cyclobutane ring, S_N1 pathways involving a carbocation intermediate might also be possible, especially with weaker nucleophiles and in polar protic solvents.

Nucleophile Product of Substitution on 3-(tert-butoxy)cyclobutyl tosylate
Azide (N₃⁻)1-Azido-3-(tert-butoxy)cyclobutane
Cyanide (CN⁻)3-(Tert-butoxy)cyclobutane-1-carbonitrile
Halides (Br⁻, I⁻)1-Bromo-3-(tert-butoxy)cyclobutane, 1-Iodo-3-(tert-butoxy)cyclobutane
Alkoxides (RO⁻)1-Alkoxy-3-(tert-butoxy)cyclobutane

Rearrangement Reactions

Cyclobutane derivatives can undergo a variety of rearrangement reactions, often driven by the release of ring strain. In the context of this compound, the formation of a carbocation at the C1 position, for instance during an attempted S_N1 reaction or E1 elimination, could trigger a ring expansion to a more stable cyclopentyl cation. Such rearrangements are known for cyclobutylmethylcarbenium ions, which can rearrange to cyclopentane (B165970) or cyclopentene (B43876) derivatives. ugent.be The specific pathway and products of such a rearrangement would depend on the reaction conditions and the substitution pattern of the cyclobutane ring. For example, acid-catalyzed rearrangement of a related cyclobutanol derivative could lead to the formation of a cyclopentanone.

Pinacol-Type Rearrangements

The Pinacol rearrangement is a classic acid-catalyzed reaction of 1,2-diols that results in a carbonyl compound through a carbocationic intermediate and a 1,2-migration. masterorganicchemistry.combyjus.com While direct experimental studies on the Pinacol rearrangement of a diol precursor to a ketone analog of this compound are not extensively documented in the reviewed literature, the general principles of this transformation can be applied to predict its likely course.

The reaction is initiated by the protonation of one of the hydroxyl groups, followed by the loss of a water molecule to form a carbocation. byjus.com The stability of this carbocation is a crucial factor in determining the reaction pathway. Subsequently, a neighboring group migrates to the carbocation center, leading to the formation of a more stable, resonance-stabilized oxonium ion, which upon deprotonation yields the final ketone product. msu.edu

In a hypothetical Pinacol rearrangement starting from a 1,2-diol on the cyclobutane ring, the migratory aptitude of the substituents and the inherent strain of the ring system would significantly influence the outcome. The migration of a group (e.g., alkyl, aryl, or even a ring carbon) is driven by the formation of a more stable carbocation. msu.edu Ring expansion is a common outcome for Pinacol rearrangements in cyclic systems, as it can alleviate ring strain. masterorganicchemistry.com

Table 1: Factors Influencing Pinacol-Type Rearrangements

FactorDescription
Carbocation Stability The rearrangement proceeds through the more stable carbocation intermediate. Tertiary carbocations are more stable than secondary ones. byjus.com
Migratory Aptitude The inherent tendency of a group to migrate. Generally, aryl groups have a higher migratory aptitude than alkyl groups, which in turn are more likely to migrate than hydrogen.
Ring Strain In cyclic diols, ring expansion can be a driving force for the rearrangement, leading to a less strained, larger ring. masterorganicchemistry.com
Solvent Effects The nature of the solvent can influence whether the reaction proceeds through a concerted or stepwise mechanism. masterorganicchemistry.com

Benzilic Acid Type Rearrangements in Cyclic 1,2-Diones

The Benzilic acid rearrangement is the transformation of a 1,2-dione into an α-hydroxy carboxylic acid upon treatment with a strong base. This rearrangement has been studied computationally for cyclobutane-1,2-dione, the diketone analog of the cyclobutane core in this compound. beilstein-journals.org

The reaction of cyclobutane-1,2-dione with a hydroxide (B78521) ion proceeds through the formation of a tetrahedral adduct. beilstein-journals.org This intermediate can then undergo different reaction pathways. Computational studies using ab initio and density functional theory methods have shown that the Benzilic acid type rearrangement, leading to ring contraction, is the most favorable pathway both kinetically and thermodynamically. beilstein-journals.org

The key step is the fission of the C1-C4 bond and the concurrent formation of a new C2-C4 bond, proceeding through a transition state to yield 1-carboxycyclopropanolate. beilstein-journals.org This species is then protonated to give the final product, 1-hydroxycyclopropanecarboxylate. beilstein-journals.org Alternative pathways, such as ring-opening reactions, have been calculated to have significantly higher activation energy barriers, making the Benzilic acid rearrangement the predominant reaction. beilstein-journals.org

Table 2: Calculated Energetics for the Rearrangement of Cyclobutane-1,2-dione

ParameterValue (kcal/mol)DescriptionReference
ΔG≠ (Benzilic Acid Rearrangement) ~15Gibbs free energy of activation for the rearrangement to the ring-contracted product. beilstein-journals.org
ΔGreact (Benzilic Acid Rearrangement) -22.2Gibbs free energy of reaction for the formation of 1-hydroxycyclopropanecarboxylate. beilstein-journals.org
ΔG≠ (Alternative Pathways) 22.2 - 44.4Gibbs free energies of activation for competing ring-opening reactions. beilstein-journals.org

These findings highlight a characteristic reactivity pattern for the cyclobutane-1,2-dione system, where ring contraction via a Benzilic acid type rearrangement is the preferred transformation under basic conditions.

Stereochemical and Conformational Analysis of 3 Tert Butoxy Cyclobutan 1 Ol

Diastereomeric and Enantiomeric Purity Assessment in Synthesis

The synthesis of 3-(tert-butoxy)cyclobutan-1-ol can result in the formation of different stereoisomers, namely diastereomers and enantiomers. The assessment of the purity of these isomers is crucial. In many synthetic applications, achieving a high degree of stereochemical control is a primary objective. For instance, in drug discovery, different enantiomers of a molecule can exhibit vastly different pharmacological activities. nih.gov

The synthesis of substituted cyclobutanes often involves [2+2] cycloaddition reactions. The stereochemical outcome of these reactions is highly dependent on the reaction conditions and the nature of the reactants. The relative orientation of the substituents on the cyclobutane (B1203170) ring defines the diastereomers (cis and trans). Each of these diastereomers can exist as a pair of enantiomers.

The determination of diastereomeric and enantiomeric purity typically involves analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and chiral chromatography. For example, the diastereomeric ratio can be determined by integrating the signals corresponding to each diastereomer in the 1H NMR spectrum. Enantiomeric excess (ee), a measure of the enantiomeric purity, is often determined using chiral High-Performance Liquid Chromatography (HPLC) or chiral gas chromatography (GC).

In the context of developing bioactive compounds, the ability to selectively synthesize one stereoisomer over others is paramount. This often requires the use of chiral catalysts or auxiliaries that can induce stereoselectivity in the cyclobutane ring-forming step. nih.gov The development of such stereoselective syntheses is an active area of research. acs.org

Conformational Dynamics of the Cyclobutane Ring

The cyclobutane ring is not planar but exists in a puckered conformation to relieve torsional strain. libretexts.orgmasterorganicchemistry.comic.ac.uk This puckering is a dynamic process, and the ring can flip between different puckered conformations.

A planar cyclobutane would have significant torsional strain due to the eclipsing of all eight C-H bonds. knowt.com To alleviate this strain, the ring adopts a non-planar, "puckered" or "butterfly" conformation. libretexts.orgutdallas.eduyoutube.com In this conformation, one carbon atom is bent out of the plane of the other three, reducing the eclipsing interactions between adjacent C-H bonds. pressbooks.pub This puckering, however, slightly increases the angle strain as the C-C-C bond angles deviate further from the ideal 109.5°. libretexts.org The balance between these opposing effects—decreased torsional strain and increased angle strain—determines the equilibrium geometry of the ring. pressbooks.pub

The puckered conformations of cyclobutane are not static. The ring undergoes a rapid "ring flipping" process where the puckered atom inverts its position, leading to an equilibrium between different conformers. knowt.com The energy barrier for this ring flipping is generally low. ic.ac.uk

In substituted cyclobutanes, substituents can adopt either axial or equatorial positions in the puckered conformation. Generally, bulky substituents favor the equatorial position to minimize steric hindrance with other groups on the ring, particularly 1,3-diaxial interactions. libretexts.org The tert-butyl group, being particularly bulky, has a strong preference for the equatorial position. vaia.comlibretexts.orgmit.edu

The Thorpe-Ingold effect suggests that substitution on the cyclobutane ring can decrease the strain energy. nih.gov The presence of substituents can alter the degree of puckering and the barrier to ring flipping. For instance, in cis-1,3-disubstituted cyclobutanes, a puckered conformation is generally favored, whereas the trans isomer might adopt a more planar conformation depending on the nature of the substituents. ic.ac.uk The interplay of steric repulsions and electronic effects introduced by the tert-butoxy (B1229062) and hydroxyl groups will dictate the most stable conformation of this compound.

Mechanisms of Stereochemical Induction in Cyclobutanol (B46151) Formation

The formation of the cyclobutanol ring with specific stereochemistry is governed by several factors, including steric and torsional strain in the transition state, as well as the potential for intramolecular interactions.

During the formation of the cyclobutane ring, the approaching reactants will orient themselves to minimize steric and torsional strain in the transition state. libretexts.org The bulky tert-butyl group exerts a significant steric influence, directing incoming reagents to the opposite face of the molecule. This steric hindrance plays a crucial role in determining the relative stereochemistry (cis or trans) of the final product.

Torsional strain arises from the eclipsing of bonds on adjacent atoms. libretexts.org In the transition state leading to the cyclobutane ring, the developing bonds will adopt a geometry that minimizes these eclipsing interactions. The puckered nature of the cyclobutane ring itself is a consequence of relieving torsional strain. libretexts.org

The hydroxyl group in this compound can participate in intramolecular hydrogen bonding. This interaction can influence the conformational preference of the molecule and can also play a role in directing the stereochemical outcome of reactions. nih.govnih.govbeilstein-journals.org

Facial Selectivity in Nucleophilic Additions

The facial selectivity of nucleophilic additions to the carbonyl group of 3-(tert-butoxy)cyclobutanone is a critical aspect of its chemistry, dictating the stereochemistry of the resulting alcohol. Research into the reduction of 3-substituted cyclobutanones has revealed a strong preference for the formation of the cis-alcohol, where the incoming nucleophile attacks the carbonyl face opposite to the existing substituent.

Studies on the hydride reduction of various 3-substituted cyclobutanones have demonstrated that this high cis-selectivity is largely independent of the steric bulk of the hydride reagent. This pronounced selectivity can be further amplified by conducting the reaction at lower temperatures and in less polar solvents.

The observed facial selectivity is rationalized by the Felkin-Anh model, which considers the steric and electronic interactions in the transition state. The puckered cyclobutane ring adopts a conformation where the large tert-butoxy group occupies a pseudo-equatorial position to minimize steric strain. In this conformation, the face anti to the tert-butoxy group is sterically less hindered for the approach of a nucleophile.

Furthermore, computational studies have highlighted the significance of torsional strain in favoring the anti-facial attack of the nucleophile. In the case of substituents with lone pairs, such as the oxygen in the tert-butoxy group, repulsive electrostatic interactions can further disfavor the syn-facial attack, thereby enhancing the high cis-selectivity.

The general trend observed for the reduction of 3-substituted cyclobutanones with different reducing agents is a consistently high diastereomeric ratio in favor of the cis-product.

Table 1: Representative Diastereoselectivity in the Reduction of 3-Substituted Cyclobutanones

Substituent (at C3)Reducing AgentSolventTemperature (°C)Diastereomeric Ratio (cis:trans)
O-benzylNaBH4Methanol-78>99:1
O-benzylLiAlH4Diethyl ether-78>99:1
PhenylNaBH4Methanol-7895:5
PhenylLiAlH4Diethyl ether-7898:2

This table presents illustrative data based on trends reported for 3-substituted cyclobutanones to infer the expected high cis-selectivity for 3-(tert-butoxy)cyclobutanone.

Computational and Theoretical Studies on 3 Tert Butoxy Cyclobutan 1 Ol

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly using ab initio methods and Density Functional Theory (DFT), provide a fundamental understanding of the molecular geometry and electronic structure of 3-(Tert-butoxy)cyclobutan-1-ol. The cyclobutane (B1203170) ring is not planar but exists in a puckered conformation to alleviate torsional strain. researchgate.netacs.orgresearchgate.netresearcher.life High-level ab initio studies on cyclobutane itself show a significant coupling between the ring-puckering and CH2-rocking motions, with equilibrium puckering angles around 29.59 degrees. researchgate.netacs.org

For this compound, the presence of a bulky tert-butoxy (B1229062) group and a hydroxyl group at positions 1 and 3 will significantly influence the ring's conformation. The substituents can adopt either axial or equatorial positions in the puckered ring. Computational studies on substituted cyclobutanes have shown that the conformational preference is dictated by the steric and electronic effects of the substituents. acs.orgacs.orgnih.gov It is anticipated that the tert-butoxy group, due to its large size, will preferentially occupy an equatorial position to minimize steric hindrance.

The electronic structure of this compound is characterized by the distribution of electron density and the nature of its molecular orbitals. Natural bond orbital (NBO) analysis of cyclobutane has indicated that hyperconjugative interactions, such as σ(CC) -> σ(CH)* and σ(CH) -> σ(CH)*, are strengthened upon puckering, contributing to the stability of the non-planar conformation. researchgate.netacs.org In this compound, the electronegative oxygen atoms of the hydroxyl and tert-butoxy groups will induce a dipole moment and influence the reactivity of the molecule by affecting the electron density at different atomic centers.

Table 1: Calculated Geometric Parameters for Substituted Cyclobutane Analogs
ParameterCyclobutane (ab initio) researchgate.net2-Substituted Cyclobutane-α-amino Acid (DFT) acs.orgacs.orgnih.govInferred for this compound
Puckering Angle (θ)~29.6°Dependent on substituent, modulates ring-puckeringLikely puckered, with the tert-butoxy group influencing the angle
Substituent PositionN/AEquatorial preference for bulky groupsTert-butoxy group strongly prefers equatorial position
C-C Bond Lengths~1.554 ÅCan be influenced by substituent electronicsSlight variations expected due to substituent effects

Mechanistic Investigations using Computational Chemistry

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. Techniques such as DFT can be used to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states.

Transition State Analysis and Reaction Energetics (e.g., Gibbs Free Energy)

For any proposed reaction mechanism, computational methods can locate the transition state (TS) structure, which is a first-order saddle point on the potential energy surface. The energy of this TS relative to the reactants determines the activation energy of the reaction. For instance, in the oxidation of a cyclobutanol (B46151) to a cyclobutanone (B123998), a process that has been studied experimentally for cyclobutanol itself, computational analysis could model the interaction with the oxidizing agent and calculate the Gibbs free energy of activation (ΔG‡). researchgate.netacs.org

A theoretical study on the gas-phase unimolecular decomposition of cyclobutane using the CBS-QB3 method has shown that the ring-opening involves a significant activation enthalpy, which is nevertheless lower than the C-C bond dissociation energy in a linear alkane due to the release of ring strain. arxiv.org Similar calculations for this compound would provide valuable data on its thermal stability and reactivity.

Reaction Pathway Elucidation

Computational studies can help in distinguishing between different possible reaction pathways. For example, in the ring-opening of a substituted cyclobutane, the reaction could proceed through different transition states leading to various products. By calculating the energy barriers for each pathway, the most favorable route can be identified. DFT calculations have been employed to study the stereoretentive formation of cyclobutanes from pyrrolidines, revealing a mechanism involving a 1,4-biradical intermediate. acs.org Such an approach could be applied to understand the reactivity of this compound in various chemical transformations.

Conformational Analysis via Molecular Mechanics and Dynamics Simulations

The conformational landscape of this compound is complex due to the puckering of the four-membered ring and the rotation of the tert-butoxy and hydroxyl groups. Molecular mechanics (MM) and molecular dynamics (MD) simulations are well-suited for exploring this landscape.

MM methods can be used to rapidly calculate the energies of different conformations, allowing for a systematic search of the conformational space. For substituted cyclobutanes, the puckered conformation is generally favored, and the substituents can be in either axial or equatorial positions. The bulky tert-butoxy group in this compound is expected to have a strong preference for the equatorial position to minimize 1,3-diaxial interactions. utdallas.edu

MD simulations can provide insights into the dynamic behavior of the molecule, including the rates of conformational changes such as ring-flipping. A synergistic experimental and computational study on 2-substituted cyclobutane-α-amino acid derivatives has shown that the substituent at C2 can modulate the conformational preference of the ring-puckering. acs.orgacs.orgnih.gov

Table 2: Conformational Preferences in Substituted Cycloalkanes
MoleculeSubstituentPreferred ConformationDriving Force
Monosubstituted Cyclohexane (B81311)tert-ButylEquatorialMinimization of 1,3-diaxial steric strain utdallas.edu
This compoundtert-ButoxyEquatorial (inferred)Minimization of steric interactions in the puckered ring
This compoundHydroxylEquatorial or Axial (less steric demand)Balance of steric and electronic effects

Structure-Activity Relationship (SAR) and Drug-Likeness Predictions for Cyclobutanol Scaffolds

The cyclobutane ring is an increasingly important scaffold in medicinal chemistry due to its unique three-dimensional structure and its ability to act as a rigid spacer. nih.govnih.govru.nlpharmablock.complu.mxresearchgate.net Computational methods play a crucial role in understanding the structure-activity relationship (SAR) of cyclobutanol-containing compounds and in predicting their drug-likeness.

SAR studies aim to correlate the structural features of a molecule with its biological activity. For a series of this compound analogs, computational models such as Quantitative Structure-Activity Relationship (QSAR) could be developed to predict their activity based on descriptors like steric parameters, electronic properties, and hydrophobicity. ijpsr.com

Drug-likeness predictions, often based on rules like Lipinski's rule of five, can be used to assess the potential of a molecule to be an orally active drug. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) models can further predict the pharmacokinetic properties of cyclobutanol scaffolds. The rigid nature of the cyclobutane ring in this compound can be advantageous in drug design by reducing the entropic penalty upon binding to a biological target. ru.nlresearchgate.net

Studies on Ring Strain and its Impact on Reactivity

The cyclobutane ring is characterized by significant ring strain, which is a combination of angle strain and torsional strain. libretexts.orgwikipedia.orgmasterorganicchemistry.comlibretexts.orgyoutube.com The strain energy of cyclobutane is approximately 26.3 kcal/mol. nih.govmasterorganicchemistry.com This inherent strain has a profound impact on the reactivity of cyclobutane derivatives like this compound.

The relief of ring strain can be a powerful driving force for chemical reactions. For example, cyclobutanes can undergo ring-opening reactions under conditions where unstrained alkanes are inert. pharmaguideline.com The presence of substituents can also affect the ring strain. A computational study has shown that gem-dimethyl substitution can lower the strain energy of cyclobutanes. acs.org The tert-butoxy and hydroxyl groups in this compound will also influence the ring strain and, consequently, its chemical reactivity. For instance, the strain can facilitate reactions that involve the cleavage of a C-C bond in the ring.

Table 3: Ring Strain Energies of Cycloalkanes
CycloalkaneRing Strain Energy (kcal/mol)Reference
Cyclopropane27.6 - 28.1 masterorganicchemistry.com
Cyclobutane26.3 nih.govmasterorganicchemistry.com
Cyclopentane (B165970)~7.4 wikipedia.org
Cyclohexane~1.3 wikipedia.org

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Tert Butoxy Cyclobutan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. For 3-(Tert-butoxy)cyclobutan-1-ol, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its atomic arrangement and stereochemical configuration.

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectra offer fundamental information about the chemical environment of each atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the tert-butoxy (B1229062) group and the cyclobutane (B1203170) ring. The nine protons of the tert-butyl group are chemically equivalent and should appear as a sharp singlet. The protons on the cyclobutane ring, however, will exhibit more complex splitting patterns due to spin-spin coupling with neighboring protons. The protons on the carbons bearing the hydroxyl and tert-butoxy groups (C1 and C3) will be shifted downfield compared to the other ring protons. The exact chemical shifts and coupling constants would depend on the stereoisomer (cis or trans).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments. For this compound, four distinct signals are expected for the cyclobutane ring carbons (assuming cis/trans isomerism creates asymmetry) and two signals for the tert-butoxy group (one for the quaternary carbon and one for the three equivalent methyl carbons). The carbons bonded to the electronegative oxygen atoms (C1-OH and C3-O-tBu) will resonate at lower fields (higher ppm values). docbrown.info

Predicted NMR Data for this compound

Atom ¹H Chemical Shift (ppm, predicted) ¹³C Chemical Shift (ppm, predicted)
-C(CH₃)₃ ~1.2 (singlet, 9H) ~28-30 (3C)
-C(CH₃)₃ - ~73-75 (1C)
Ring CH₂ ~1.8-2.5 (multiplets) ~35-45 (2C)
CH-OH ~3.8-4.2 (multiplet, 1H) ~65-70 (1C)
CH-OtBu ~3.6-4.0 (multiplet, 1H) ~70-75 (1C)

Note: Predicted values are estimates based on typical shifts for similar functional groups and may vary based on solvent and stereochemistry.

Two-dimensional NMR techniques are essential for unambiguously assigning the signals from the complex cyclobutane ring system and determining the compound's stereochemistry.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment reveals proton-proton coupling relationships. slideshare.net Cross-peaks in the COSY spectrum connect protons that are coupled to each other, typically on adjacent carbon atoms. This technique would be used to trace the connectivity of the protons around the cyclobutane ring, confirming the sequence of CH-OH, CH₂, CH-OtBu, and CH₂ groups. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. slideshare.net This is particularly crucial for determining the stereochemistry (cis or trans) of the substituents on the cyclobutane ring. For instance, a NOESY cross-peak between the proton on C1 (CH-OH) and the proton on C3 (CH-OtBu) would strongly suggest they are on the same face of the ring (the cis isomer). The absence of such a cross-peak would indicate a trans relationship. nih.govias.ac.in

The conformational flexibility and inherent ring strain of the cyclobutane system present significant challenges for the precise prediction of NMR parameters.

The cyclobutane ring is not planar but exists in a puckered conformation, which rapidly interconverts at room temperature. nih.gov This dynamic behavior complicates the interpretation of NMR data because the observed chemical shifts and coupling constants are a time-average of the different conformations. researchgate.netresearchgate.net The exact puckering angle and the energy barrier to interconversion are influenced by the nature and orientation of the substituents. researchgate.net Quantum mechanical calculations can aid in predicting these parameters, but accurately modeling the conformational ensemble of substituted cyclobutanes remains a complex computational task. nih.gov This makes it difficult to correlate observed coupling constants directly with dihedral angles as is more straightforwardly done in rigid systems. nih.govresearchgate.net

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups.

For this compound, the key functional groups are the hydroxyl (-OH) group and the ether (C-O-C) linkage.

-OH Group: A strong, broad absorption band is expected in the IR spectrum in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of an alcohol. The broadness is due to hydrogen bonding.

C-H Stretching: Absorptions corresponding to sp³ C-H stretching from the alkyl groups (cyclobutane and tert-butyl) will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C-O Stretching: Strong C-O stretching bands are characteristic of alcohols and ethers. A band in the 1050-1260 cm⁻¹ region is expected. The spectrum will likely show two distinct C-O stretches, one for the C-OH bond and one for the C-O-C ether linkage.

Expected Characteristic Vibrational Frequencies

Functional Group Vibration Type Typical Wavenumber (cm⁻¹) Intensity
Alcohol O-H Stretch, H-bonded 3200 - 3600 Strong, Broad
Alkyl C-H Stretch 2850 - 2960 Strong

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns upon ionization. The molecular formula of this compound is C₈H₁₆O₂, giving it a molecular weight of approximately 144.21 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) at m/z 144 would be observed. However, for alcohols, this peak is often weak or absent. libretexts.org The fragmentation pattern would provide key structural clues:

Loss of a methyl group ([M-15]⁺): A peak at m/z 129 could result from the loss of a CH₃ radical from the tert-butyl group.

Loss of water ([M-18]⁺): A common fragmentation for alcohols, leading to a peak at m/z 126. libretexts.org

Loss of the tert-butyl group ([M-57]⁺): Cleavage of the ether C-O bond could lead to the loss of a tert-butyl radical, resulting in a significant peak at m/z 87.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the hydroxyl group is a characteristic fragmentation of alcohols. libretexts.org For cyclobutanol (B46151), this can lead to ring-opening.

Tert-butyl cation: A very stable carbocation, the tert-butyl cation ([C(CH₃)₃]⁺) would produce a prominent base peak at m/z 57.

Ring Cleavage: The strained cyclobutane ring can fragment via cycloreversion, often breaking into two ethylene (B1197577) fragments or their derivatives. researchgate.net

Predicted Mass Spectrometry Fragments

m/z Value Possible Fragment Ion Fragmentation Pathway
144 [C₈H₁₆O₂]⁺ Molecular Ion
129 [C₇H₁₃O₂]⁺ Loss of ·CH₃
87 [C₄H₇O₂]⁺ Loss of ·C(CH₃)₃

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. If a suitable single crystal of this compound can be grown, this technique can provide unambiguous information about:

Absolute Stereochemistry: It can definitively distinguish between the cis and trans isomers.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles can be obtained, revealing any distortions caused by ring strain or substituent effects.

Solid-State Conformation: The exact puckered conformation of the cyclobutane ring in the crystal lattice can be determined. nih.gov

Intermolecular Interactions: The analysis reveals how molecules are packed in the crystal, including details of intermolecular hydrogen bonding involving the hydroxyl groups.

While a specific crystal structure for this compound is not publicly available, analysis of other cyclobutane derivatives shows that the ring typically adopts a puckered conformation with C-C bond lengths slightly longer than in unstrained alkanes. researchgate.net

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives

Circular Dichroism (CD) spectroscopy is an essential absorption spectroscopy technique for investigating the structural characteristics of optically active chiral molecules. libretexts.org It relies on the differential absorption of left and right circularly polarized light by a chiral sample. This differential absorption provides information about the stereochemical features of the molecule. For chiral derivatives of this compound, which lack a strong chromophore, electronic transitions of the alcohol functional group are of primary interest.

Research has shown that chiral alcohols exhibit significant CD signals, known as Cotton effects, in the far-ultraviolet region, typically between 185 and 198 nm. rsc.org The sign and magnitude of these Cotton effects are exquisitely sensitive to the spatial arrangement of atoms around the stereocenter. By analyzing the CD spectrum, one can determine the absolute configuration (R/S) of a chiral center, a critical aspect in pharmaceutical and materials science.

Vibrational Circular Dichroism (VCD), which measures the differential absorption of circularly polarized infrared light, offers an even more detailed probe of molecular structure. nih.govnih.gov VCD is particularly powerful for determining the absolute configuration of complex molecules in solution without the need for crystallization. youtube.com It can be used to monitor reactions involving chiral compounds, including the thermolysis of cyclobutane-1,d2. nih.gov For chiral derivatives of this compound, VCD could provide unambiguous assignment of their absolute configuration and reveal preferred solution-phase conformations.

Below is a representative table illustrating the type of data obtained from a CD spectroscopic analysis of a simple chiral alcohol.

Compound EnantiomerWavelength of Maximum Absorption (λmax) [nm]Molar Ellipticity [θ] (deg cm2 dmol-1)Transition
(R)-Enantiomer~190Positiven → σ
(S)-Enantiomer~190Negativen → σ

Advanced Spectroscopic Techniques in Research Contexts

While standard spectroscopic methods provide foundational data, advanced techniques are necessary to explore the excited-state properties, reaction dynamics, and transient intermediates of molecules like this compound in specialized research contexts.

Transient and Dichroism Spectroscopies

Transient absorption (TA) spectroscopy is another pump-probe technique that monitors the changes in a sample's absorption spectrum following photoexcitation. It allows for the detection and characterization of short-lived intermediate species such as excited states and radicals. For the model compound cyclobutanone (B123998), TA spectroscopy has been used to identify the absorption signatures of the excited state and the subsequent biradical formed after ring-opening. nih.gov These studies reveal broad excited-state absorption bands in the visible spectrum (around 420 nm and 600 nm) that decay on picosecond timescales as the molecule proceeds through the reaction pathway. nih.gov

Advanced dichroism techniques, particularly Vibrational Circular Dichroism (VCD), provide further insight. As mentioned, VCD is exceptionally sensitive to the three-dimensional structure of chiral molecules in solution. nih.govnih.gov Its application extends beyond simple structure determination to the study of intermolecular interactions and conformational dynamics. For chiral derivatives of this compound, VCD could map out the potential energy surface of different conformers and investigate how the molecule interacts with its solvent environment, offering a detailed picture of its behavior in solution. nih.gov

CompoundTransient SpeciesObserved Spectral FeaturesLifetime/Decay Component
CyclobutanoneS1 Excited StateBroad absorption ~420 nm and ~600 nm≤ 1 ps
CyclobutanoneBiradical IntermediateDecay of S1 features, product formation7-9 ps

Applications in Advanced Organic Synthesis and Material Science

3-(Tert-butoxy)cyclobutan-1-ol as a Versatile Synthetic Intermediate

The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its two functional groups. The hydroxyl group serves as a versatile handle for a wide range of chemical transformations. It can be readily oxidized to the corresponding ketone, 3-(tert-butoxy)cyclobutan-1-one, which is itself a precursor for various addition reactions.

Furthermore, the alcohol can be converted into a good leaving group or undergo substitution reactions. A notable example is the Mitsunobu reaction, which allows for the stereochemical inversion of the alcohol or the introduction of various nucleophiles, such as azides or carboxylates, with high predictability. wikipedia.orgorganic-chemistry.org This reaction is particularly valuable for accessing specific stereoisomers of substituted cyclobutanes, which are often crucial for biological activity. For instance, a common synthetic strategy involves the reduction of a cyclobutanone (B123998) to a cis-cyclobutanol, followed by a Mitsunobu reaction to invert the stereocenter and yield the corresponding trans-product, a key step in the synthesis of compounds like trans-3-aminocyclobutanol. google.com

The tert-butoxy (B1229062) group, on the other hand, acts as a sterically bulky and chemically robust protecting group. It shields one face of the cyclobutane (B1203170) ring, influencing the stereochemical outcome of reactions at other positions. Its stability under a wide range of conditions allows chemists to perform extensive modifications on other parts of the molecule before its eventual removal, typically under acidic conditions, if required.

Transformation TypeReagents/ConditionsProduct Functional GroupSignificance
OxidationPCC, Swern, Dess-MartinKetoneAccess to carbonyl chemistry
Substitution (Mitsunobu)PPh₃, DEAD/DIAD, Nu-HEster, Azide, etc. (with inversion)Stereochemical control, functional group introduction wikipedia.org
EtherificationNaH, R-XEtherModification of physical properties
Conversion to Leaving GroupTsCl, MsCl, pyridine (B92270)Tosylate, MesylatePrecursor for Sₙ2 reactions

Construction of Complex Molecular Architectures

The inherent ring strain of the cyclobutane core (approximately 26 kcal/mol) makes it a powerful tool for constructing more complex molecular frameworks. reddit.com This stored energy can be released in a controlled manner to drive reactions that would otherwise be thermodynamically unfavorable, such as ring-expansions and rearrangements.

Cyclobutane rings are found in a variety of biologically active natural products. While direct total syntheses using this compound are not extensively documented, the use of closely related 3-alkoxy cyclobutane building blocks is a recognized strategy. These intermediates allow for the controlled, stepwise construction of congested stereocenters common in natural products. The alkoxy group provides necessary protection while the hydroxyl group is used as a point for chain extension or cyclization. The rigid cyclobutane skeleton itself serves to orient substituents in a well-defined three-dimensional space, which is critical for achieving the precise architecture of the natural product target.

One of the most powerful applications of cyclobutanol (B46151) derivatives is in ring-expansion reactions to form larger, often more stable, five- and six-membered rings. chemistrysteps.com These transformations are typically driven by the formation of a carbocation adjacent to the ring, which triggers the migration of a C-C bond of the cyclobutane, thereby expanding the ring and relieving strain. masterorganicchemistry.com For example, treatment of a cyclobutanol-derived intermediate under acidic conditions can initiate a semipinacol rearrangement. This allows for the diastereoselective synthesis of fused ring systems, such as bicyclo[3.2.0]heptane and bicyclo[4.2.0]octane skeletons, which are core structures in many complex molecules. chemistrysteps.commasterorganicchemistry.com

Reaction TypePrecursorConditionsResulting Ring System
Semipinacol RearrangementCyclobutanol adjacent to a leaving groupLewis or Brønsted AcidCyclopentanone
Tiffeneau–Demjanov RearrangementAminomethylcyclobutanolNaNO₂, aq. acidCyclopentanone
Carbocation-mediated expansion(1-hydroxycyclobutyl)methanolAcidCyclopentanone

Development of Conformationally Restricted Bioisosteres and Linkers

In medicinal chemistry, controlling the conformation of a drug molecule is paramount for optimizing its binding to a biological target. Flexible molecules often pay a significant entropic penalty upon binding. The rigid, puckered structure of the cyclobutane ring makes it an ideal scaffold for creating conformationally restricted analogues of flexible aliphatic chains. mdpi.com By replacing a simple propyl or butyl linker with a 1,3-disubstituted cyclobutane ring derived from a precursor like this compound, chemists can "lock" the relative orientation of two pharmacophoric groups, leading to enhanced potency and selectivity. This strategy has been successfully employed in the design of various therapeutic agents.

Role in Medicinal Chemistry and Drug Discovery (General Scaffolding)

The cyclobutane ring is increasingly recognized as a "privileged scaffold" in drug discovery. Its non-planar, three-dimensional nature provides an excellent framework to escape the "flatland" of aromatic ring-based chemistry, offering new vectors for substituent placement in chemical space. nih.gov The use of building blocks like this compound allows for the systematic exploration of this space.

The cyclobutane core can serve as a metabolically stable bioisostere for other groups, such as gem-dimethyl groups or phenyl rings. Its sp³-rich character often leads to improved solubility and better pharmacokinetic properties compared to more aromatic structures. A notable example of a drug featuring a key cis-1,3-disubstituted cyclobutane scaffold is TAK-828F, a potent RORγt inverse agonist, whose synthesis relies on the diastereoselective construction of a cyclobutane carboxylic acid derivative. acs.org

Applications in Material Science (e.g., Polymers)

In material science, the rigid structure of the cyclobutane ring is exploited to create polymers with enhanced thermal and mechanical properties. While this compound itself is a precursor, it can be readily converted to monomers like 1,3-cyclobutanediol. Such diols are valuable in the synthesis of high-performance polyesters.

For example, 2,2,4,4-tetramethyl-1,3-cyclobutanediol (B147498) (TMCD) and 1,4-cyclohexanedimethanol (B133615) (CHDM) are well-known monomers used to produce commercial copolyesters with superior toughness, clarity, and heat resistance, often as replacements for Bisphenol A (BPA). rsc.orgresearchgate.netresearchgate.net Similarly, other cyclobutane diols and diacids are being explored for the creation of novel bio-based polyesters. european-coatings.com The incorporation of the rigid cyclobutane unit into the polymer backbone restricts chain mobility, leading to a higher glass transition temperature (Tg) and improved dimensional stability of the final material. rsc.orgresearchgate.net

Design and Synthesis of Functional Molecules Beyond Pharmaceuticals

The rigid, three-dimensional scaffold of the cyclobutane ring, as present in this compound, offers unique stereochemical properties that are increasingly being explored in the design of novel functional molecules for applications in advanced organic synthesis and material science. While the direct utilization of this compound in these specific non-pharmaceutical fields is not extensively documented in publicly available research, the broader class of cyclobutane derivatives serves as a valuable proxy for understanding its potential. The inherent ring strain and well-defined spatial arrangement of substituents make cyclobutane-containing molecules attractive building blocks for creating materials with tailored properties.

The tert-butoxy group in this compound provides steric bulk, which can influence the packing and intermolecular interactions of molecules, a critical factor in the design of materials such as liquid crystals and polymers. The hydroxyl group offers a reactive site for further functionalization, allowing the cyclobutane core to be incorporated into larger molecular architectures.

Research into related cyclobutane structures has highlighted their potential in material science. For instance, the synthesis of polymers incorporating cyclobutane units in their backbone has been a subject of interest. These polymers can exhibit unique thermal and mechanical properties due to the constrained nature of the four-membered ring. The general strategies for creating such polymers often involve the polymerization of monomers containing a cyclobutane moiety.

While specific data on the use of this compound as a monomer is scarce, the principles of polymer synthesis suggest that it could be modified to act as a precursor for polyesters or polyurethanes through reactions involving its hydroxyl group. The bulky tert-butoxy group would be expected to influence the resulting polymer's morphology and properties, potentially leading to materials with high thermal stability or specific solubility characteristics.

The following table summarizes the potential applications of cyclobutane derivatives in material science, which could be extrapolated to derivatives of this compound.

Material Class Potential Role of Cyclobutane Moiety Anticipated Properties Influenced by 3-(Tert-butoxy)cyclobutane-1-ol Structure
Polymers Incorporation into the polymer backbone or as a pendant group.Modified thermal stability, altered solubility, controlled chain packing due to the rigid and bulky nature of the cyclobutane and tert-butoxy groups.
Liquid Crystals As a core component to induce or modify mesophase behavior.Influence on mesophase type and transition temperatures due to the rigid, three-dimensional structure.
Organic Electronics As a scaffold for chromophores or electroactive units.Tuning of molecular packing and electronic coupling in the solid state.

It is important to note that the successful design and synthesis of such functional molecules would require detailed investigation into the reactivity of this compound and the characterization of the resulting materials. The lack of specific research in these areas indicates a potential opportunity for future exploration.

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Methodologies

The creation of complex cyclobutanes remains a significant challenge, often requiring multi-step, low-yielding processes. nih.gov Future research will prioritize the development of more efficient, atom-economical, and sustainable methods to synthesize 3-(tert-butoxy)cyclobutan-1-ol and its analogs.

A particularly promising avenue is the application of C–H functionalization logic. acs.orgacs.org This modern strategy treats ubiquitous C–H bonds as latent functional groups, minimizing the need for pre-functionalized starting materials and thereby reducing step counts and waste. nih.gov Research could explore the rhodium-catalyzed C–H insertion or palladium-catalyzed C–H arylation of readily available cyclobutane (B1203170) precursors, where a directing group could guide the installation of the hydroxyl and tert-butoxy (B1229062) moieties with high regioselectivity. acs.orgnih.gov For instance, a scalable synthesis starting from inexpensive materials like 4-methoxyphenylacetic acid and epichlorohydrin (B41342) has been demonstrated for other cyclobutane systems and could be adapted. acs.org

Furthermore, harnessing alcohols as sustainable reagents is a growing trend in organic synthesis. rsc.org Methodologies that utilize simple alcohols for cyclization and annulation could provide greener pathways to the cyclobutane core. rsc.org Another area of focus will be photocatalysis, such as [2+2] photocycloaddition reactions, which can construct the four-membered ring in a single, light-induced step, often under mild conditions. tum.deresearchgate.net

Exploration of New Reactivity Modes and Cascade Reactions

The unique structural and electronic properties of the cyclobutane ring, combined with the dual functionality of this compound, offer fertile ground for discovering new chemical transformations. The inherent ring strain of the cyclobutane can be harnessed as a driving force for ring-opening or ring-expansion reactions. researchgate.netresearchgate.net

Future work will likely focus on developing cascade reactions, where a single synthetic operation triggers a sequence of bond-forming events to rapidly build molecular complexity. rsc.orgacs.org For example, the hydroxyl group of this compound could be oxidized to the corresponding cyclobutanone (B123998). This ketone could then act as an initiator for a cascade, such as a radical-based ring-opening followed by cyclization, to construct more complex polycyclic systems. rsc.orgrsc.org A copper-catalyzed radical cascade has been shown to convert simple cyclobutanes into highly functionalized cyclobutenes by cleaving multiple C-H bonds, a strategy that could be adapted to introduce new functional groups onto the 3-(tert-butoxy)cyclobutanol scaffold. rsc.org

Advanced Stereoselective Control in Complex Systems

Many bioactive natural products contain cyclobutane rings with multiple, contiguous stereocenters. acs.org Achieving precise control over the stereochemistry of substituted cyclobutanes is a formidable synthetic challenge. acs.orgmdpi.com For this compound, controlling the cis/trans relationship between the two substituents is the first step.

Future research will move beyond this to install additional chiral centers on the ring with high fidelity. Catalyst-controlled functionalization represents a powerful strategy. nih.gov By carefully selecting the catalyst, it is possible to direct reactions to specific C-H bonds, allowing for the creation of either 1,1- or 1,3-disubstituted products from the same starting material. nih.gov Asymmetric catalysis, using chiral ligands with metals like palladium, cobalt, or iridium, will be crucial. rsc.orgnih.govacs.org For example, enantioselective functionalization of cyclobutenes has been achieved using cobalt catalysts, and similar strategies could be applied to derivatives of this compound. nih.gov A key goal is the development of methods that allow for the divergent synthesis of various stereoisomers from a common intermediate, providing access to a wider range of structurally diverse molecules for screening. acs.org

Catalytic ApproachMetal/SystemPotential Transformation on Cyclobutane CoreDesired OutcomeReference
C-H Functionalization Rhodium(II)Catalyst-controlled C-H insertionAccess to chiral 1,1- and cis-1,3-disubstituted products nih.gov
Desymmetrization PalladiumEnantioselective functionalization of cyclobutenesHydroarylation, 1,2- and 1,3-diarylation products acs.org
[2+2] Cycloaddition CobaltEnantioselective cycloaddition of alkynes and alkenesFormation of functionalized chiral cyclobutenes nih.gov
Reduction/C-H Silylation IridiumDiastereospecific C-H silylation of cyclobutanolsInstallation of contiguous stereogenic centers rsc.org

Deeper Integration of Computational and Experimental Approaches

As synthetic methods become more sophisticated, a synergistic approach combining experimental work with computational modeling is essential for rapid progress. For a molecule like this compound, where experimental data may be scarce, theoretical studies can provide invaluable predictive insights. nih.govpsu.edu

Quantum chemical calculations can predict the molecule's structural properties, such as its puckered conformation, which is known to be a delicate balance between torsional strain and bond angle strain. psu.edu Computational models can also rationalize the stereoselectivity observed in reactions, such as the hydride reduction of cyclobutanones, by analyzing the transition state energies of different attack trajectories (syn vs. anti). acs.org Recent work has shown that computed cis/trans ratios for cyclobutanol (B46151) formation are in good agreement with experimental results. acs.org Future efforts will use machine learning and deep learning models to predict chemical reactivity with even greater speed and accuracy, reducing the need for extensive experimental screening and guiding the rational design of new reactions and catalysts. nih.govaip.org

Area of InvestigationComputational ToolsPredicted Properties / InsightsExperimental VerificationReference
Molecular Structure DFT, Ab initio methodsEquilibrium geometry, ring puckering angle, bond lengthsX-ray crystallography, NMR spectroscopy psu.edu
Reaction Selectivity Transition State Theory, DFTcis/trans product ratios, activation energy barriersProduct analysis via GC/HPLC, kinetic studies acs.org
Spectroscopy High-level quantum methodsNMR chemical shifts, IR frequencies, UV-Vis spectraNMR, IR, and UV-Vis spectroscopy nih.gov
General Reactivity Machine Learning, QM/MMMaps of potential energy, charge distributionScreening of reaction conditions, product discovery nih.govaip.org

Expanding the Scope of Applications in Emerging Fields

The unique three-dimensional shape and relative metabolic stability of the cyclobutane ring make it an increasingly attractive scaffold in drug discovery. ru.nlrsc.org The planarity of drug molecules is often associated with poor physicochemical properties, and introducing sp³-rich scaffolds like cyclobutanes can lead to improved solubility and metabolic profiles. ru.nl

This compound is well-positioned to serve as a versatile building block in this arena. The alcohol provides a handle for linking to other molecular fragments, while the tert-butoxy group can act as a bulky, hydrophobic element to fill pockets in target enzymes or as a protecting group that can be removed later in a synthesis. rsc.org Future applications could see this compound or its derivatives incorporated into novel integrin antagonists for cancer therapy or used as fragments in the design of new covalent inhibitors. nih.govrsc.org

Beyond medicine, functionalized cyclobutanes are finding use in materials science. researchgate.net For instance, cyclobutane-based materials have been developed as hole-selective materials in high-efficiency perovskite solar cells. researchgate.net The rigid and well-defined geometry of the cyclobutane core can be used to create ordered molecular architectures. The double bond in cinnamic acid derivatives can dimerize under UV light to form a cyclobutane structure, a property used in photoresponsive materials and smart coatings. mdpi.com Future research could explore the polymerization of this compound derivatives to create novel polymers with unique thermal or optical properties.

Q & A

Q. What are the common synthetic routes for 3-(Tert-butoxy)cyclobutan-1-ol?

  • Methodological Answer : The synthesis of this compound typically involves the use of tert-butyl groups as protecting agents. A common strategy includes nucleophilic substitution reactions on cyclobutan-1-ol derivatives. For example, tert-butoxy groups can be introduced via reaction with tert-butyl halides under basic conditions. Alternatively, ring-opening of epoxides or strained cyclobutane intermediates with tert-butoxide nucleophiles may be employed. Deprotection steps using acidic or reductive conditions are critical to retain the hydroxyl group. Comparative studies with similar compounds (e.g., 3-(benzyloxy)cyclobutan-1-ol) suggest that reaction temperature and solvent polarity significantly influence yield and regioselectivity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy : 1^1H and 13^13C NMR are used to confirm the tert-butoxy group (e.g., singlet at ~1.2 ppm for tert-butyl protons) and cyclobutane ring conformation.
  • IR Spectroscopy : O-H stretching (~3200–3600 cm1^{-1}) and C-O-C vibrations (~1100 cm1^{-1}) verify functional groups.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight and fragmentation patterns, distinguishing it from analogs like 3-(methylamino)cyclobutan-1-ol.
  • X-ray Crystallography : Resolves stereochemistry and bond angles in crystalline derivatives .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

  • Methodological Answer : Common assays include:
  • Enzyme Inhibition Studies : Testing interactions with enzymes like monoamine oxidases or cytochrome P450 isoforms to assess metabolic stability.
  • Receptor Binding Assays : Radioligand competition experiments to evaluate affinity for neurotransmitter receptors (e.g., serotonin or dopamine receptors).
  • Cytotoxicity Screening : MTT or resazurin assays in cell lines (e.g., neuroblastoma) to identify neuroprotective effects.
    Data interpretation requires normalization to controls and comparison with structurally related compounds (e.g., 3-[(methylamino)methyl]cyclobutan-1-ol) .

Advanced Research Questions

Q. How does steric hindrance from the tert-butoxy group influence reaction kinetics in cyclobutan-1-ol derivatives?

  • Methodological Answer : The bulky tert-butoxy group reduces reaction rates in nucleophilic substitutions or oxidations due to steric shielding of the hydroxyl group. For instance, oxidation of this compound to ketones using CrO3_3 proceeds slower than for less hindered analogs. Kinetic studies (e.g., Arrhenius plots) reveal higher activation energies for tert-butoxy derivatives. Computational modeling (DFT) can map steric effects on transition states, while isotopic labeling (e.g., 18^{18}O) tracks regioselectivity in ring-opening reactions .

Q. What computational methods predict the conformational stability of this compound?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Analyze ring puckering and tert-butoxy group orientation in solvent environments (e.g., water vs. DMSO).
  • Density Functional Theory (DFT) : Calculate strain energies and compare with experimental data (e.g., X-ray structures).
  • QM/MM Hybrid Models : Assess interactions with biological targets, such as enzyme active sites.
    These methods highlight the compound’s preference for equatorial tert-butoxy conformers, which minimize steric clash with the cyclobutane ring .

Q. How does modifying the tert-butoxy group affect structure-activity relationships (SAR) in neuroprotective agents?

  • Methodological Answer : SAR studies involve synthesizing analogs with varying substituents (e.g., benzyloxy, methylamino) and testing neuroprotection in models like oxidative stress-induced neuronal death. Key findings:
  • Electron-Withdrawing Groups : Enhance metabolic stability but reduce blood-brain barrier permeability.
  • Hydrophobic Substituents : Improve binding to lipid-rich neuronal membranes.
  • Steric Bulk : Tert-butoxy derivatives show prolonged half-lives in vivo compared to smaller groups.
    Comparative data from analogs (e.g., 3-(trifluoromethyl)cyclobutan-1-ol) validate these trends .

Data Contradictions and Validation

Q. Are there discrepancies in reported physical properties of this compound?

  • Methodological Answer : Discrepancies in melting points, boiling points, or LogP values may arise from differences in purification methods (e.g., column chromatography vs. recrystallization) or solvent systems. For example:
  • LogP Variability : Values range from 1.2 to 1.8 depending on measurement techniques (shake-flask vs. HPLC).
  • Stereochemical Purity : Racemic mixtures vs. enantiopure samples affect optical rotation data.
    Cross-referencing with PubChem or authoritative databases (e.g., NIST) is essential to resolve inconsistencies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.